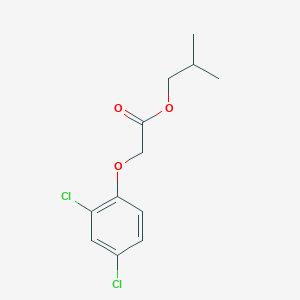

2,4-Diclorofenoxiacetato de Isobutilo

Descripción general

Descripción

Isobutyl 2,4-dichlorophenoxyacetate is a chemical compound with the molecular formula C12H14Cl2O3This compound is known for its effectiveness in controlling broadleaf weeds and is used in various agricultural and non-agricultural applications .

Aplicaciones Científicas De Investigación

Isobutyl 2,4-dichlorophenoxyacetate has several scientific research applications, including:

Agricultural Research: Used to study the effects of herbicides on plant growth and development.

Environmental Science: Investigated for its role in environmental contamination and biodegradation by microorganisms.

Chemistry: Utilized in studies involving esterification reactions and the synthesis of related compounds.

Biology and Medicine: Explored for its potential effects on non-target organisms and its mechanism of action at the molecular level.

Mecanismo De Acción

Target of Action

Isobutyl 2,4-dichlorophenoxyacetate, also known as 2,4-D-isobutyl, is a member of the family of 2,4-dichlorophenoxyacetic acid compounds . It primarily targets broad-leaved weeds . The compound acts on these plants by disrupting their normal growth processes .

Mode of Action

The compound is a selective systemic herbicide . It is absorbed through the roots of the target plants and interferes with the plant’s hormone balance . This interference increases the biosynthesis and production of ethylene, a plant hormone . The increased ethylene production causes uncontrolled cell division, damaging the plant’s vascular tissue .

Biochemical Pathways

The primary biochemical pathway affected by Isobutyl 2,4-dichlorophenoxyacetate is the ethylene biosynthesis pathway . The compound’s action leads to an overproduction of ethylene, which in turn triggers uncontrolled cell division . This uncontrolled growth disrupts the plant’s normal development and eventually leads to the plant’s death .

Pharmacokinetics

As a systemic herbicide, it is known to be absorbed through the roots and distributed throughout the plant

Result of Action

The result of Isobutyl 2,4-dichlorophenoxyacetate’s action is the death of the target plants . The compound’s interference with the plants’ normal growth processes leads to uncontrolled cell division, which disrupts the plants’ vascular tissue and eventually causes the plants to die .

Action Environment

The efficacy and stability of Isobutyl 2,4-dichlorophenoxyacetate can be influenced by various environmental factors. For instance, the compound’s effectiveness can be reduced in dry soil conditions, as this can limit its absorption through the roots . Additionally, the compound’s stability may be affected by factors such as temperature and pH . .

Análisis Bioquímico

Biochemical Properties

Isobutyl 2,4-dichlorophenoxyacetate plays a significant role in biochemical reactions. It is degraded by bacteria, such as Pseudomonas species and Pseudomonas aeruginosa, which exhibit substantial growth in mineral salt medium supplemented with 0.1–0.5% of 2,4-D as a sole source of carbon and energy . The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway .

Cellular Effects

The effects of Isobutyl 2,4-dichlorophenoxyacetate on cells and cellular processes are largely due to its interactions with enzymes involved in the degradation pathway. It influences cell function by interacting with these enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Isobutyl 2,4-dichlorophenoxyacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, the tfdA gene-encoded α-ketoglutarate-dependent dioxygenase catalyzes the first step of the 2,4-D degradation pathway .

Metabolic Pathways

Isobutyl 2,4-dichlorophenoxyacetate is involved in specific metabolic pathways, interacting with enzymes such as α-ketoglutarate-dependent dioxygenase

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isobutyl 2,4-dichlorophenoxyacetate can be synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of isobutyl 2,4-dichlorophenoxyacetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality isobutyl 2,4-dichlorophenoxyacetate .

Análisis De Reacciones Químicas

Types of Reactions

Isobutyl 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and isobutanol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Substituted phenoxyacetic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound of isobutyl 2,4-dichlorophenoxyacetate, widely used as a herbicide.

Methyl 2,4-dichlorophenoxyacetate: Another ester derivative of 2,4-D, used for similar applications.

Ethyl 2,4-dichlorophenoxyacetate: Similar in structure and function to isobutyl 2,4-dichlorophenoxyacetate.

Uniqueness

Isobutyl 2,4-dichlorophenoxyacetate is unique due to its specific ester group, which can influence its physical properties, such as solubility and volatility, as well as its biological activity. The isobutyl ester may offer different advantages in terms of application and effectiveness compared to other ester derivatives .

Actividad Biológica

Isobutyl 2,4-dichlorophenoxyacetate (commonly known as isobutyl 2,4-D) is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Understanding the biological activity of this compound is essential for assessing its environmental impact, potential toxicity, and applications in agriculture. This article explores the biological activity of isobutyl 2,4-D through various studies, case reports, and research findings.

Chemical Structure and Properties

Isobutyl 2,4-D is characterized by its ester linkage which enhances its lipophilicity compared to its acid counterpart. This structural modification can influence its biological activity and degradation pathways.

Like other phenoxy herbicides, isobutyl 2,4-D functions by mimicking the action of plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism primarily affects broadleaf weeds while having minimal impact on grasses.

Toxicological Effects

Research indicates that exposure to 2,4-D compounds can lead to various toxicological effects in both humans and animals. A comprehensive toxicological profile has identified several adverse health effects:

- Hematological Changes: Studies have shown decreased hematocrit and platelet counts in rats exposed to high doses of 2,4-D .

- Hepatic Effects: Histopathological alterations in liver tissues were noted in animal studies, suggesting potential hepatotoxicity .

- Renal Toxicity: The kidneys are identified as a primary target for 2,4-D toxicity. Alterations in renal function and structure have been documented in multiple studies .

Case Studies

Several case reports illustrate the acute effects of isobutyl 2,4-D poisoning:

-

Case Report on Acute Poisoning:

A young female farmer in Ethiopia ingested isobutyl 2,4-D with suicidal intent. She presented with severe symptoms including loss of consciousness and rhabdomyolysis. Despite supportive care, she succumbed to circulatory collapse . -

Emergency Department Management:

A 65-year-old male was treated for suspected organophosphate poisoning but was later found to have ingested 50 mL of a 2,4-D herbicide. His treatment included urinary alkalinization and supportive measures; he ultimately recovered without requiring dialysis .

Microbial Degradation

Microbial degradation plays a significant role in the environmental fate of isobutyl 2,4-D. Several bacterial strains capable of degrading 2,4-D have been isolated:

- Novosphingobium sp. : Demonstrated nearly complete degradation of 200 mg/L isobutyl 2,4-D within a week under optimal conditions .

- Cupriavidus pinatubonensis : Achieved over 99% degradation efficiency at higher concentrations (350 mg/L) within six days .

These findings highlight the potential for bioremediation strategies utilizing specific microbial strains to mitigate the environmental impact of isobutyl 2,4-D.

Summary of Toxicological Studies

| Study Reference | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|---|

| EPA (1996) | Rat | 13 weeks | 5 | 75 | Renal degeneration |

| EPA (1987) | Mouse | 52 weeks | 5 | 62.5 | Renal alterations |

Microbial Degradation Efficiency

| Microbial Strain | Initial Concentration (mg/L) | Degradation Efficiency (%) | Timeframe (days) |

|---|---|---|---|

| Novosphingobium sp. | 200 | ~96 | 5-7 |

| Cupriavidus pinatubonensis | 350 | ~99 | 6 |

Propiedades

IUPAC Name |

2-methylpropyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-8(2)6-17-12(15)7-16-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSGZZSRFJXXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041347 | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-15-1 | |

| Record name | 2,4-D Isobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-isobutyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D isobutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOBUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10W5VXM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.